molecular formula C21H20N2O4S B2866446 ethyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 306957-95-9

ethyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2866446
CAS No.: 306957-95-9
M. Wt: 396.46
InChI Key: WBDSYCWZDKSKAX-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative characterized by a tetrahydropyrimidine core with a thione (2-sulfanylidene) group at position 2, a methyl group at position 6, and an ethyl carboxylate ester at position 4. The distinctive feature of this compound is the 4-(benzoyloxy)phenyl substituent at position 4, which introduces enhanced steric bulk and aromaticity compared to simpler aryl or heteroaryl substituents. DHPM derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties . The benzoyloxy group in this compound may modulate lipophilicity, solubility, and intermolecular interactions, influencing its pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

ethyl 4-(4-benzoyloxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-3-26-20(25)17-13(2)22-21(28)23-18(17)14-9-11-16(12-10-14)27-19(24)15-7-5-4-6-8-15/h4-12,18H,3H2,1-2H3,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDSYCWZDKSKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple stepsThe reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Ethyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Crystallographic Data Comparison
Compound Name Space Group Crystal System Hydrogen Bonding Patterns Reference ID
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate P2₁/c Monoclinic O-H···S and N-H···O interactions
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate P2₁/n Monoclinic C-H···π and N-H···S interactions
Ethyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate P-1 Triclinic F···H and S···H interactions

Insights :

  • Thione derivatives consistently form robust hydrogen-bonded networks, stabilizing their crystal structures .
  • Fluorine and methoxy substituents introduce unique intermolecular interactions (e.g., F···H), influencing packing efficiency .

Biological Activity

Ethyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available literature.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C18_{18}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 342.41 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit notable antimicrobial activity. For instance, studies have demonstrated that ethyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-sulfanylidene derivatives show effectiveness against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies reveal that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, leading to increased mitochondrial membrane permeability and subsequent cell death.

Anti-inflammatory Effects

Ethyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-sulfanylidene has shown potential in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This effect is likely mediated through the suppression of NF-kB signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in MCF-7 and HeLa cells
Anti-inflammatoryReduces IL-6 and TNF-alpha production

Case Study: Anticancer Mechanism

In a detailed study involving MCF-7 cells treated with varying concentrations of ethyl 4-[4-(benzoyloxy)phenyl]-6-methyl-2-sulfanylidene, researchers observed:

  • Dose-dependent increase in apoptotic cells.
  • Activation of caspase-3 and caspase-9 pathways.
  • Downregulation of anti-apoptotic protein Bcl-2.

These findings suggest that the compound triggers intrinsic apoptotic pathways, making it a candidate for further development in cancer therapy.

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